4-{[3-(4-PHENETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)BENZYL]OXY}BENZONITRILE
Description
4-{[3-(4-PHENETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)BENZYL]OXY}BENZONITRILE is an organic compound featuring a triazole ring, a mercapto group, and a benzonitrile moiety
Properties
IUPAC Name |
4-[[3-[4-(2-phenylethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c25-16-19-9-11-22(12-10-19)29-17-20-7-4-8-21(15-20)23-26-27-24(30)28(23)14-13-18-5-2-1-3-6-18/h1-12,15H,13-14,17H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVYZCCZAVZTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-PHENETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)BENZYL]OXY}BENZONITRILE typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks an activated aromatic ring . The reaction conditions often require the presence of strong bases and high temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-PHENETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)BENZYL]OXY}BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to primary amines under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-{[3-(4-PHENETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)BENZYL]OXY}BENZONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[3-(4-PHENETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)BENZYL]OXY}BENZONITRILE involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity . The triazole ring may also interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-1,3-benzenediol .
- 4-mercapto-4-methyl-2-pentanone .
Uniqueness
4-{[3-(4-PHENETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)BENZYL]OXY}BENZONITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a mercapto group and a triazole ring allows for diverse interactions with biological targets and metal ions, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
